molecular formula C21H20N6OS B14924085 1,5-dimethyl-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14924085
M. Wt: 404.5 g/mol
InChI Key: TVDBIZJCSKFUPC-HYARGMPZSA-N
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Description

1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a pyrazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole and pyrazolone rings, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

The synthesis of 1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyrazolone moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated synthesis to scale up the production efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. .

Scientific Research Applications

1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazolone rings can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

1,5-dimethyl-4-[(E)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H20N6OS/c1-15-18(20(28)27(25(15)2)17-12-8-5-9-13-17)14-22-26-19(23-24-21(26)29-3)16-10-6-4-7-11-16/h4-14H,1-3H3/b22-14+

InChI Key

TVDBIZJCSKFUPC-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/N3C(=NN=C3SC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NN3C(=NN=C3SC)C4=CC=CC=C4

Origin of Product

United States

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